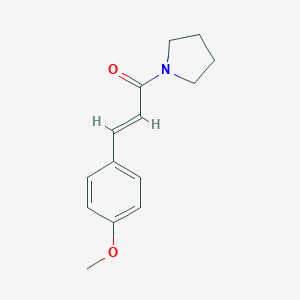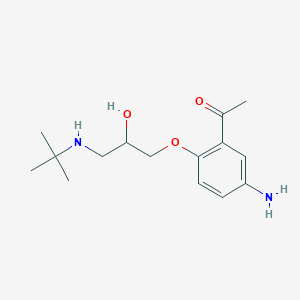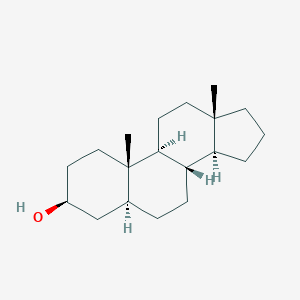
D-galactono-1,4-lactone
Übersicht
Beschreibung
D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid . It has a role as a human metabolite and is functionally related to D-galactonic acid . It is also known as 1,4-D-Galactonolactone and D-galactonic acid gamma-lactone .
Synthesis Analysis
The oxidation of D-galactose by Br2 yields D-galactono-1,4-lactone . This compound has been used in the preparation of key building blocks for the synthesis of galactofuranosides . Three D-galactono-1,4-lactone derivatives protected as acetates, TBDMS ether, or acetonide were directly obtained in two steps on a multigram scale with only one purification step .Molecular Structure Analysis
The molecular formula of D-galactono-1,4-lactone is C6H10O6 . Its molecular weight is 178.14 g/mol . The structure of D-galactono-1,4-lactone is dominated by a (β/α)8 barrel closely related to aldehyde-keto reductases (AKRs) .Chemical Reactions Analysis
D-galactono-1,4-lactone is involved in various chemical reactions. For instance, hex-2-enono-1,4-lactones (furan-2-ones) have been obtained by prolonged benzoylation of D-galactono-1,4-lactone . Depending on the substitution pattern and reaction conditions, diunsaturated or monounsaturated lactone derivatives can be formed .Physical And Chemical Properties Analysis
D-galactono-1,4-lactone is a solid substance . Its physical and chemical properties are closely related to its molecular structure, which is dominated by a (β/α)8 barrel .Wissenschaftliche Forschungsanwendungen
Chiral Starting Material for Synthesis
D-galactono-1,4-lactone: serves as an excellent chiral starting material for the synthesis of various molecules. It’s particularly useful in creating hex-2-enono-1,4-lactones (furan-2-ones) through prolonged benzoylation . The lactone’s chirality is crucial for synthesizing enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.
Production of Deoxy Sugars
The compound is instrumental in synthesizing polydeoxygenated lactones, which are precursors to rare deoxy sugars like 3,6-dideoxy-D-xylo-hexose (abequose) . These sugars have applications in developing antibiotics and anticancer agents due to their unique structural properties.
Enzymatic Research
In enzymology, D-galactono-1,4-lactone is used to study lactone isomerization. It helps in understanding the mechanisms of enzymes like galactaro δ lactone isomerase, which play a role in the metabolism of pectin, a plant cell wall component .
Hydrogenation Studies
The compound is used in hydrogenation studies to produce racemic 3,5-dideoxylactone derivatives. This process is significant in research focused on stereochemical outcomes of hydrogenation reactions .
Bromination Reactions
D-galactono-1,4-lactone: is also used in bromination reactions to yield 6-bromo-6-deoxy per-O-acetylated lactone. This is a key step in the synthesis of certain pharmaceuticals and complex organic molecules .
Crystallography and Structural Analysis
The lactone has been a subject of crystallographic studies to determine its absolute configuration and hydrogen-bond geometry. Such studies are essential for the accurate modeling of molecular structures in computational chemistry .
NMR Spectroscopy
D-galactono-1,4-lactone: is used in NMR spectroscopy to observe the equilibrium between different lactone forms in solution. This information is vital for understanding the behavior of lactones in various solvents and conditions .
Synthesis of Lactone Derivatives
Depending on the reaction conditions and substitution patterns, D-galactono-1,4-lactone can be transformed into diunsaturated or monounsaturated lactone derivatives. These derivatives are important for the development of new materials and chemicals .
Wirkmechanismus
Target of Action
D-galactono-1,4-lactone (D-GaL) primarily targets the L-galactose pathway of ascorbic acid (AsA) biosynthesis . It is a key intermediate in the biosynthesis of L-ascorbic acid by conversion of D-glucose, both in animals and in plants .
Mode of Action
D-GaL interacts with its targets through enzymatic reactions. It is converted to AsA in the final step of the L-galactose pathway of AsA biosynthesis. This conversion is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GalLDH), which has high specificity and conversion efficiency for D-GaL .
Biochemical Pathways
D-GaL is involved in the L-galactose pathway, one of the four known ascorbate biosynthetic pathways in plants . These pathways converge into two AsA precursors: D-GaL and L-gulono-1,4-lactone . The accumulation of AsA depends mainly on the L-galactose pathway, with the D-galacturonic acid pathway and AsA recycling pathway as secondary pathways .
Result of Action
The primary result of D-GaL’s action is the production of AsA, an essential antioxidant for plants and animals . AsA is involved in various biological processes, including plant cell oxidation, photosynthesis protection, cell division, growth, and signal transduction .
Action Environment
The action of D-GaL can be influenced by various environmental factors. For instance, the activity of GalLDH, the enzyme that catalyzes the conversion of D-GaL to AsA, can be affected by changes in temperature, pH, and the presence of other molecules . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-AIHAYLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904659 | |
| Record name | D-Galactono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-galactono-1,4-lactone | |
CAS RN |
2426-46-2, 2782-07-2 | |
| Record name | Galactono-γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactonic acid, gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Galactonic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galactono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-galactono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



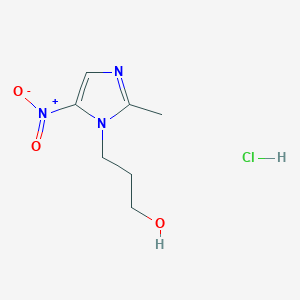

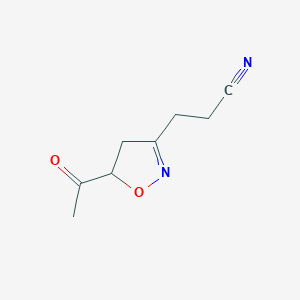
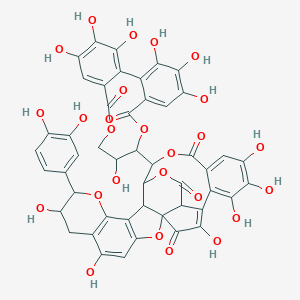
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

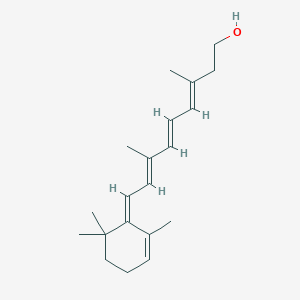
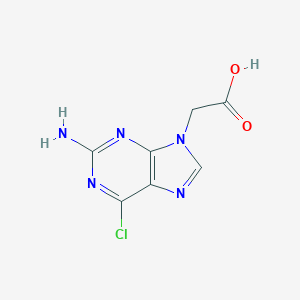
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

